[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate
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Overview
Description
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxycarbonyl group, a piperidine ring, and a nitrobenzoate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(3-methylpiperidin-1-yl)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share structural similarities with [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate and exhibit similar biological activities.
SLC15A4 inhibitor complex: Another compound with a similar mechanism of action, used in the study of immune system pathways.
Pyrazolo[3,4-b]pyridine derivatives:
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
5477-37-2 |
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Molecular Formula |
C18H23N3O7 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[2-(ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H23N3O7/c1-3-27-18(24)19-16(22)11-28-17(23)13-6-7-14(15(9-13)21(25)26)20-8-4-5-12(2)10-20/h6-7,9,12H,3-5,8,10-11H2,1-2H3,(H,19,22,24) |
InChI Key |
CDBHLWQTYFMOCB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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